molecular formula C10H12N2O4 B1394452 3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine CAS No. 1211758-67-6

3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No. B1394452
M. Wt: 224.21 g/mol
InChI Key: JRCLEGSGUUSEGZ-UHFFFAOYSA-N
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Description

“3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.21 .


Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine” consists of a pyridine ring attached to a nitro group at the 3-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position .

Scientific Research Applications

Green Synthesis and Pharmacological Activities

3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives have been synthesized via green protocols and investigated for their pharmacological activities. These compounds, particularly the Fluro arylazo pyridine glucosides, demonstrated significant antibacterial and antifungal properties (Areef Mmh et al., 2017).

Applications in Organic Synthesis

The compound has found utility in organic synthesis processes, such as the Henry reaction, which is integral in producing other complex molecules. For instance, Ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate demonstrates its role in organic synthesis and molecular transformation (R. Soengas et al., 2008).

Nitration Studies

Studies on the nitration of derivatives of pyridine-N-oxide, including those related to 3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, show how nitro groups are introduced into such compounds, enhancing their reactivity and utility in further chemical reactions (H. J. Hertog et al., 2010).

Role in Energetic Material Synthesis

The compound has been utilized in the synthesis of energetic materials, showcasing its potential in the field of materials science and engineering. For example, the synthesis of fused, tricyclic pyridine-based energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide demonstrates the application in this domain (Congming Ma et al., 2018).

Environmental Applications

Interestingly, pyridine derivatives, including those related to 3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, have been explored as corrosion inhibitors, useful in industrial applications like steel pickling processes. This application highlights its potential in environmental science and industrial chemistry (P. Dohare et al., 2018).

properties

IUPAC Name

3-nitro-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-12(14)9-2-1-5-11-10(9)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCLEGSGUUSEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231333
Record name 3-Nitro-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

CAS RN

1211758-67-6
Record name 3-Nitro-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211758-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogously to I.1 from 2-fluor-3-nitropyridine and tetrahydro-pyran-4-ol.
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Synthesis routes and methods II

Procedure details

To a stirred solution of tetrahydro-2H-pyran-4-ol (2.5 g, 24.5 mmol) in anhydrous THF (20 mL) at 0° C. was added sodium hydride (60% dispersion in oil, 0.938 g, 24.5 mmol) and the mixture stirred at 0° C. for 0.5 h. A solution of 2-fluoro-3-nitro-pyridine (3.3 g, 23.2 mmol) in anhydrous THF (5 mL) was added drop wise with stirring and the solution allowed to warm to ambient temperature over 5 hours. The reaction was cooled in an ice-bath and water (50 mL) added. The mixture was extracted with EtOAc (2×100 mL) and the combined organic layers washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo. The crude product was purified flash column chromatography (20% iso-hexane/DCM DCM) to yield the title compound as pale yellow oil (2.67 g, 48% yield).
Quantity
2.5 g
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reactant
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0.938 g
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20 mL
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3.3 g
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reactant
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5 mL
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solvent
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50 mL
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reactant
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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